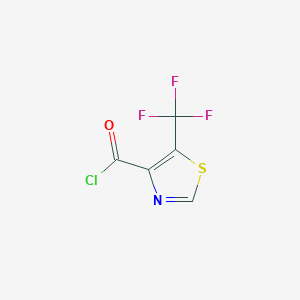

5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride

Description

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride (C$5$H$2$ClF$3$NOS) is a heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl (-CF$3$) group at position 5 and a reactive carbonyl chloride (-COCl) at position 2. This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing nature of the -CF$_3$ group, which enhances electrophilicity and reactivity toward nucleophiles like amines or alcohols .

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3NOS/c6-4(11)2-3(5(7,8)9)12-1-10-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWUCNLYJOLZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the radical trifluoromethylation of thiazole derivatives using trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield of the compound. These methods often employ similar reagents and conditions but are optimized for large-scale production.

Chemical Reactions Analysis

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl groups.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from 5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-based compounds showed selective activity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) with IC50 values indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. A range of thiazole derivatives, including those derived from this compound, were tested against standard bacterial strains, showing promising results with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL . These findings suggest potential applications in developing new antimicrobial agents.

Agricultural Chemistry

Pesticide Development

this compound plays a crucial role as an intermediate in the synthesis of agrochemicals. For example, it is utilized in the preparation of thifluzamide, an agricultural bactericide known for its effectiveness against various plant pathogens . The synthesis involves a multi-step reaction process where the compound serves as a key building block.

Synthesis of Novel Compounds

Structure-Activity Relationship Studies

The compound is often used in structure-activity relationship (SAR) studies to develop new derivatives with enhanced biological activities. For instance, researchers synthesized N-acylated thiazoles using this compound as a precursor and evaluated their anticancer properties through MTT assays against glioblastoma and melanoma cell lines . Such studies highlight the compound's versatility in creating derivatives with tailored biological profiles.

Data Tables

Case Studies

Case Study 1: Thifluzamide Synthesis

In a notable case, researchers described the synthesis of thifluzamide from this compound through a series of chlorination and cyclization reactions. This compound has shown efficacy against fungal pathogens affecting crops, demonstrating the practical agricultural applications of thiazole derivatives .

Case Study 2: Anticancer Screening

Another study focused on synthesizing various thiazole derivatives from the compound and testing them for anticancer activity. The results indicated that certain derivatives exhibited significant apoptosis-inducing effects in cancer cell lines, underscoring the potential for developing new cancer therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate biological membranes and reach its targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and modulation of their activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogs

Electronic Effects :

- The -CF$_3$ group at position 5 (target compound) induces strong electron-withdrawing effects, increasing the electrophilicity of the carbonyl chloride compared to non-fluorinated analogs like 2-phenyl-1,3-thiazole-4-carbonyl chloride .

- In Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate , the ester group (-COOEt) reduces reactivity compared to the acid chloride, making it more suitable for hydrolysis or transesterification.

Steric Considerations :

Mechanistic Insights :

- The target compound’s -CF$_3$ group stabilizes the transition state during nucleophilic substitution, accelerating reactions with nucleophiles .

- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate exhibits near-coplanar geometry between the thiazole and phenyl rings, enhancing conjugation and electronic delocalization, which may improve binding in biological systems.

Biological Activity

5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1245523-21-0

- Molecular Formula : C5H2ClF3N2OS

- Molecular Weight : 216.59 g/mol

The biological activity of thiazole derivatives, including this compound, primarily involves their interaction with various biological targets:

- Antitumor Activity : Thiazole compounds have been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, structural modifications at specific positions on the thiazole ring can enhance their potency against cancer cells. The presence of electron-withdrawing groups, such as trifluoromethyl, has been correlated with increased activity .

- Antiviral Activity : Thiazole derivatives have demonstrated antiviral properties against flaviviruses. In studies, compounds containing the thiazole moiety showed significant inhibition of viral replication, indicating their potential as antiviral agents .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related thiazole compounds:

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated several thiazole derivatives for their anticancer properties. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity against A549 lung adenocarcinoma cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antiviral Activity Against Flaviviruses : Research demonstrated that thiazole derivatives could inhibit yellow fever virus replication effectively. The most potent compound from the study had an EC50 value comparable to existing antiviral drugs, showcasing the potential for developing new antiviral therapies based on this scaffold .

- Structure-Activity Relationships (SAR) : Detailed SAR analyses have revealed that the presence of electronegative substituents at specific positions on the thiazole ring is crucial for enhancing biological activity. For example, the introduction of a trifluoromethyl group at position 5 significantly increased both anticancer and antiviral activities .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of thiazole-based acyl chlorides often involves cyclization of precursor thioamides or oxidative chlorination of intermediate sulfides. For example, a structurally analogous compound, 5-phenyl-1,3-thiazole-4-sulfonyl chloride, was synthesized via cyclization using Lawesson’s reagent followed by oxidative chlorination with SOCl₂ . To optimize conditions for this compound:

- Use statistical Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, solvent polarity).

- Monitor reaction progress via HPLC or TLC to identify kinetic bottlenecks.

- For scale-up, employ process control simulations (e.g., computational fluid dynamics) to ensure heat and mass transfer efficiency .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) to quantify impurities. Calibrate against a certified reference standard.

- Structural Confirmation :

- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT-based chemical shift calculations).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ for C₅HClF₃NOS: 219.95).

- XRD : Single-crystal X-ray diffraction for absolute configuration verification, if crystalline derivatives are available .

Q. What are the recommended storage conditions to prevent degradation of this acyl chloride?

Methodological Answer:

- Store under inert gas (Ar/N₂) at –20°C in amber glass vials to minimize hydrolysis and photodegradation.

- Conduct accelerated stability studies : Expose aliquots to varying humidity (40–80% RH) and temperatures (4–40°C) for 1–4 weeks, monitoring decomposition via -NMR .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map the electrophilicity of the carbonyl carbon and assess leaving-group stability.

- Simulate reaction pathways with explicit solvent models (e.g., PCM for DCM or THF) to predict kinetic barriers.

- Validate predictions experimentally using kinetic isotope effects (KIEs) or Hammett linear free-energy relationships .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-4-carbonyl chloride derivatives?

Methodological Answer:

- Meta-analysis : Compare bioactivity datasets across cell lines (e.g., NCI-60 panel) to identify structure-activity relationships (SARs) influenced by trifluoromethyl substitution .

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., kinase inhibition vs. protease modulation).

- Address assay variability by standardizing protocols (e.g., ATP concentration in kinase assays) .

Q. How can researchers design derivatives of this compound to enhance metabolic stability while retaining bioactivity?

Methodological Answer:

- Prodrug Strategies : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to mask the acyl chloride.

- Isosteric Replacement : Replace the trifluoromethyl group with bioisosteres (e.g., cyclopropyl or chlorodifluoromethyl) to modulate lipophilicity (clogP).

- Use ADMET prediction tools (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What advanced separation techniques are suitable for isolating intermediates in multi-step syntheses involving this compound?

Methodological Answer:

- Preparative HPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) for high-purity isolation.

- Membrane Technologies : Employ nanofiltration to concentrate reaction mixtures while retaining low-MW intermediates.

- Crystallization Screening : Use microbatch under oil to identify optimal solvent/anti-solvent pairs for crystalline intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.